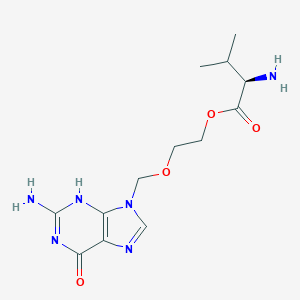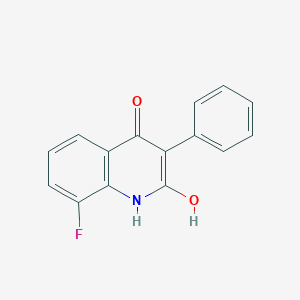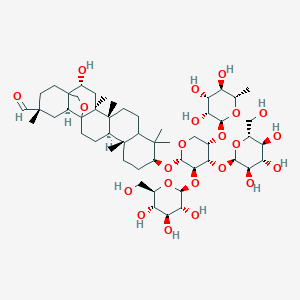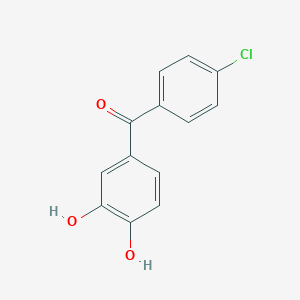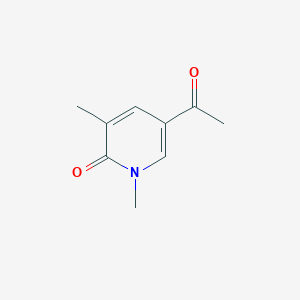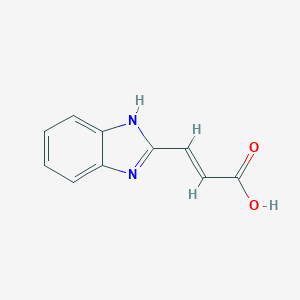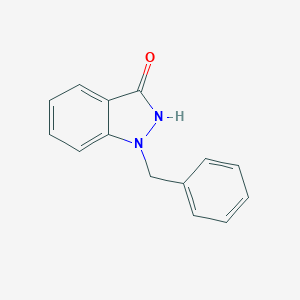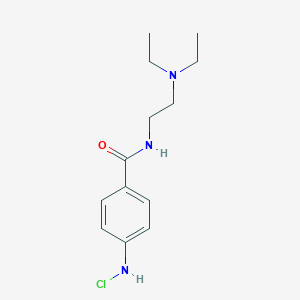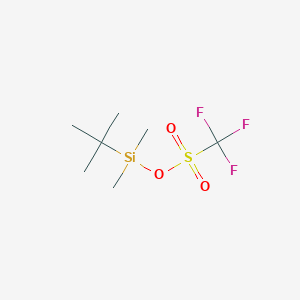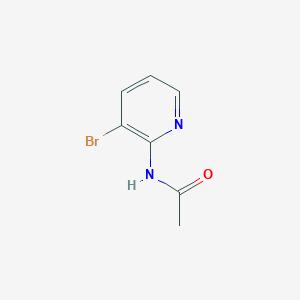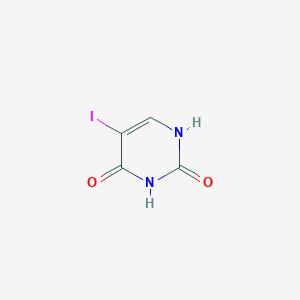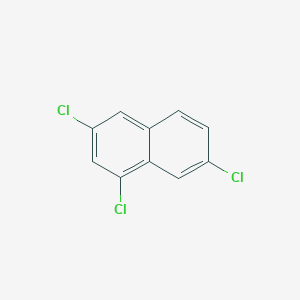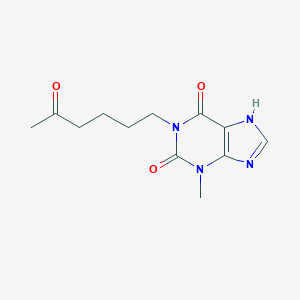
1-(5-Ketohexyl)-3-methyl Xanthine
概要
説明
1-(5-Ketohexyl)-3-methyl Xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a keto group on the hexyl chain and a methyl group on the xanthine core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ketohexyl)-3-methyl Xanthine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available xanthine and 5-ketohexyl bromide.
Alkylation Reaction: The xanthine is alkylated using 5-ketohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions: 1-(5-Ketohexyl)-3-methyl Xanthine undergoes several types of chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl group on the xanthine core can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various alkyl or aryl xanthines.
科学的研究の応用
1-(5-Ketohexyl)-3-methyl Xanthine has several scientific research applications, including:
Chemistry: It is used as a model compound to study keto-enol tautomerism and other fundamental organic reactions.
Biology: It serves as a tool to investigate the effects of xanthine derivatives on cellular metabolism and enzyme activity.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
The mechanism of action of 1-(5-Ketohexyl)-3-methyl Xanthine involves its interaction with various molecular targets, including:
Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced cellular signaling pathways.
Enzyme Modulation: The compound modulates the activity of various enzymes involved in metabolic processes, contributing to its overall biological effects.
類似化合物との比較
1-(5-Ketohexyl)-3-methyl Xanthine can be compared with other xanthine derivatives, such as:
Caffeine: Both compounds are stimulants, but caffeine is more widely consumed and has a broader range of effects.
Theophylline: Similar to this compound, theophylline is used in the treatment of respiratory diseases due to its bronchodilator effects.
Pentoxifylline: This compound is used to improve blood flow and has anti-inflammatory properties, distinguishing it from the primarily stimulant effects of this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other xanthine derivatives
特性
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYHZOYPIJUBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101203357 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38975-46-1 | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38975-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Ketohexyl)-3-methylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-KETOHEXYL)-3-METHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
